molecular formula C13H19ClN2 B1399339 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane CAS No. 1316218-44-6

4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane

Cat. No. B1399339
CAS RN: 1316218-44-6
M. Wt: 238.75 g/mol
InChI Key: RJCUSLGPILMSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, also known as CPMMA, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. CPMMA is a member of the azepane family, which is a type of heterocyclic compound that consists of a 7-membered ring with nitrogen and oxygen atoms. CPMMA has been studied for its ability to act as a ligand for a variety of proteins, and its potential to be used as a probe for studying biochemical and physiological processes.

Scientific Research Applications

Novel Synthesis Techniques

Research has explored novel synthesis methods for compounds structurally related to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane. For example, innovative approaches to synthesizing omeprazole, a proton pump inhibitor with a somewhat similar molecular structure, have been examined. These methods aim to optimize yields and streamline the production processes, potentially applicable to the synthesis of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane and related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Heterocyclic Compounds in Drug Design

The role of heterocyclic compounds like 1,4-dihydropyridines, which share a structural resemblance with 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane, has been extensively reviewed. These compounds are crucial in drug design due to their biological applications, suggesting potential research pathways for the therapeutic uses of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Sohal, 2021).

Antipsychotic Activity

Studies have investigated compounds with similar structures to 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane for their potential antipsychotic activities. For example, JL13, a pyridobenzoxazepine compound, has been reviewed for its behavioral properties, suggesting a pathway for researching the neurological applications of 4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane (Bruhwyler et al., 1997).

Safety and Hazards

The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[(2-chloropyridin-4-yl)methyl]-1-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16-7-2-3-11(5-8-16)9-12-4-6-15-13(14)10-12/h4,6,10-11H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCUSLGPILMSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Reactant of Route 3
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Reactant of Route 4
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Reactant of Route 5
Reactant of Route 5
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane
Reactant of Route 6
4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.